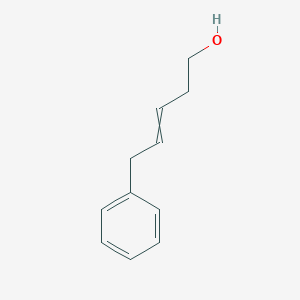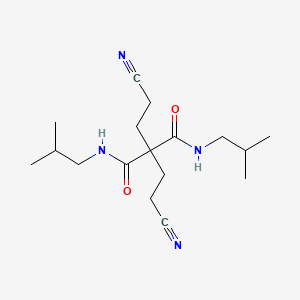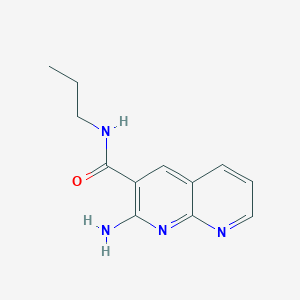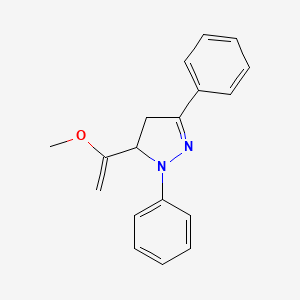
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate is a chemical compound that features a cyclopentadiene ring attached to an octanyl group, which is further linked to an ethyl carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate typically involves the reaction of cyclopenta-1,3-diene with an octanyl halide under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethyl carbonate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The cyclopentadiene ring can participate in π-π interactions with aromatic residues in proteins, while the ethyl carbonate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various effects.
Comparación Con Compuestos Similares
- 1-(Cyclopenta-1,3-dien-1-yl)propan-2-yl ethyl carbonate
- Cyclopenta-1,3-dien-1-ol
- 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate
Comparison: 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate is unique due to its longer alkyl chain (octanyl group) compared to similar compounds. This structural difference can influence its physical properties, reactivity, and potential applications. For instance, the longer alkyl chain may enhance its solubility in non-polar solvents and affect its interaction with biological membranes.
Propiedades
Número CAS |
58147-98-1 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
1-cyclopenta-1,3-dien-1-yloctan-2-yl ethyl carbonate |
InChI |
InChI=1S/C16H26O3/c1-3-5-6-7-12-15(19-16(17)18-4-2)13-14-10-8-9-11-14/h8-10,15H,3-7,11-13H2,1-2H3 |
Clave InChI |
JGNPKICUJXCNFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC1=CC=CC1)OC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)




![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)


![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
